2-CefteraM Pivoxil

Description

Contextualization as a Third-Generation Cephalosporin (B10832234) Antibiotic

Cefteram (B193863) pivoxil is classified as a third-generation cephalosporin, a group of antibiotics known for their broad spectrum of activity, particularly against Gram-negative bacteria. gbiosciences.compatsnap.compatsnap.com The development of third-generation cephalosporins marked a significant advancement in antimicrobial therapy, offering enhanced stability against the β-lactamase enzymes that many resistant bacteria produce. patsnap.compatsnap.com These enzymes are a primary mechanism of bacterial resistance, as they hydrolyze and inactivate the β-lactam ring common to penicillins and cephalosporins. patsnap.com

Like other third-generation cephalosporins, the active form of this compound, cefteram, functions by inhibiting the synthesis of the bacterial cell wall. patsnap.compatsnap.com It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. patsnap.compatsnap.com Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and bacterial death. patsnap.com The broad-spectrum efficacy of cefteram pivoxil makes it a valuable compound for studying treatments for a variety of infections, including those of the respiratory and urinary tracts. patsnap.compatsnap.comnih.gov

Prodrug Concept and Activation Mechanism

Cefteram pivoxil is not inherently antibacterial; it is a prodrug, an inactive precursor that is converted into its active form, cefteram, within the body. nih.govpatsnap.com This prodrug strategy is a common pharmaceutical approach to improve the oral bioavailability of a drug that might otherwise be poorly absorbed. patsnap.comnih.gov

The chemical structure of cefteram pivoxil is a pivaloyloxymethyl ester of its active parent compound, cefteram. nih.gov This esterification is a key structural modification that significantly increases the molecule's lipophilicity, or its ability to dissolve in fats and lipids. patsnap.com Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The enhanced lipophilicity of cefteram pivoxil facilitates its passage across the lipid-rich cell membranes of the gastrointestinal tract, allowing for effective oral absorption. patsnap.com Once absorbed, the active form, cefteram, is hydrophilic, which allows it to circulate effectively in the bloodstream to reach infection sites. patsnap.com

Table 1: Physicochemical Properties of Cefteram Pivoxil

| Property | Value |

|---|---|

| Molecular Formula | C22H27N9O7S2 |

| Molecular Weight | 593.6 g/mol |

| Description | Pivaloyloxymethyl ester of Cefteram |

| Nature | Prodrug |

Data sourced from PubChem. nih.gov

Following oral administration and absorption through the gut wall, cefteram pivoxil undergoes rapid metabolic conversion. patsnap.compatsnap.com The ester bond in the prodrug is cleaved by non-specific esterase enzymes present in the intestinal mucosa, blood, and other tissues. patsnap.compatsnap.com This enzymatic hydrolysis releases the active, hydrophilic metabolite, cefteram, and a pivalate (B1233124) moiety. nih.govpatsnap.com The liberation of the active cefteram into systemic circulation is essential for its therapeutic effect, as this is the form that exhibits potent antibacterial activity by targeting bacterial PBPs. patsnap.compatsnap.com This bioactivation process ensures that a sufficient concentration of the active drug reaches the site of infection. patsnap.com

Role as a Research Compound and Reference Standard

Beyond its clinical applications, cefteram pivoxil serves an important function in the scientific community as a research compound and reference standard. theclinivex.com In comparative clinical studies, it is often used as a control or comparator agent to evaluate the efficacy and safety of new antibiotics. nih.govcochranelibrary.com For instance, it has been used in double-blind studies to benchmark the performance of other oral cephalosporins, such as cefcapene (B134052) pivoxil and cefditoren (B193786) pivoxil, in treating respiratory tract infections. nih.govcochranelibrary.com

As a reference standard, a highly purified form of cefteram pivoxil is used in analytical and quality control laboratories. theclinivex.comgoogle.com These standards are essential for the development of new analytical methods, for the validation of existing assays, and to ensure the quality and purity of pharmaceutical preparations containing the drug. Its well-characterized chemical and physical properties make it a reliable benchmark for these purposes. nih.gov

Table 2: Cefteram Pivoxil in Comparative Research

| Study Focus | Comparator Drug | Infection Type | Reference |

|---|---|---|---|

| Efficacy and Safety | Cefcapene Pivoxil | Chronic Respiratory Tract Infections | nih.gov |

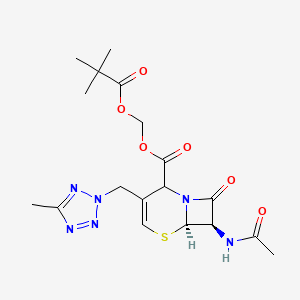

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H24N6O6S |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-acetamido-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |

InChI |

InChI=1S/C18H24N6O6S/c1-9-20-22-23(21-9)6-11-7-31-15-12(19-10(2)25)14(26)24(15)13(11)16(27)29-8-30-17(28)18(3,4)5/h7,12-13,15H,6,8H2,1-5H3,(H,19,25)/t12-,13?,15-/m1/s1 |

InChI Key |

CZRLOSRCPTVWPC-ILWWEHDPSA-N |

Isomeric SMILES |

CC1=NN(N=N1)CC2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)C |

Canonical SMILES |

CC1=NN(N=N1)CC2=CSC3C(C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)C |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Studies

Synthetic Pathways and Methodologies

Alternative patented routes also start with 7-ACA, reacting it with 5-methyl tetrazole, often catalyzed by a BF3 tetrahydrofuran (B95107) complex, to prepare the key 7-MTCA intermediate. google.comgoogle.com The 7-MTCA then reacts with an AE active ester to produce Cefteram (B193863) acid, which is converted to a sodium salt before the final esterification with iodomethyl pivalate (B1233124). google.comgoogle.com

The synthesis relies on several critical starting materials and intermediates, each with its own synthetic origin.

7-Amino-3-[2-(5-methyl-2H-tetrazolyl)methyl]cephalosporanic Acid (7-MTCA): This crucial intermediate is formed by the condensation of 7-ACA and 5-methyl-1H-tetrazol. researchgate.net This reaction modifies the C-3 position of the cephalosporin (B10832234) core, introducing the tetrazolylmethyl side chain that is characteristic of Cefteram.

7-ACA (7-Aminocephalosporanic Acid): 7-ACA is the fundamental nucleus for the synthesis of most semisynthetic cephalosporin antibiotics. wikipedia.orgresearchgate.net It is typically obtained through the chemical or, more commonly, enzymatic hydrolysis of Cephalosporin C, which is produced via fermentation by the fungus Cephalosporium acremonium. wikipedia.org This core structure provides the essential β-lactam ring and a reactive amino group at the C-7 position for further modification.

5-methyl-1H-tetrazol: This heterocyclic compound serves as a key building block for the C-3 side chain. Its synthesis can be achieved through several methods, including the reaction of acetonitrile (B52724) with an azide (B81097) source like sodium azide or hydrazoic acid. nih.govthieme-connect.comgoogle.com It is frequently used as an intermediate in the preparation of pharmaceuticals, particularly antibiotics. google.com

Activated Esters: To form the amide bond at the C-7 position of the cephalosporin core, an activated form of the acyl side chain is required. For Cefteram synthesis, 2-(2-aminothiazol-4-thiazolyl)-2-[[(z)-methoxy]imino]acetic acid is converted into an activated ester, such as the S-mercaptobenzothiazolylester. researchgate.net This enhances the electrophilicity of the carbonyl carbon, facilitating its reaction with the amino group of 7-MTCA. rsc.orgchemicalbook.com

Iodomethyl Pivalate: This reagent is essential for the final esterification step that converts the active drug, Cefteram, into its prodrug form, Cefteram Pivoxil. researchgate.net It is synthesized via a substitution reaction, typically by treating chloromethyl pivalate with an iodide salt like sodium iodide or potassium iodide in a suitable solvent such as ethyl acetate (B1210297) or acetone. chemicalbook.comprepchem.comgoogle.com

Each step in the synthesis of 2-Cefteram Pivoxil requires specific conditions to ensure high yield and purity.

Formation of 7-MTCA: The reaction between 7-ACA and 5-methyl-1H-tetrazol is often catalyzed by a Lewis acid, such as a boron trifluoride-acetonitrile complex, to facilitate the substitution at the C-3 position. prepchem.comgoogle.com The reaction temperature is typically controlled between 35-65°C. google.comgoogle.com

Acylation of 7-MTCA: The formation of Cefteram from 7-MTCA and the activated ester is an acylation reaction. This step creates the amide linkage at the C-7 position, attaching the methoxyimino-aminothiazolyl acetic acid side chain.

Esterification to Cefteram Pivoxil: The final step involves the esterification of the carboxylic acid group at the C-4 position of Cefteram. The sodium salt of Cefteram is reacted with iodomethyl pivalate in a polar aprotic solvent like N,N-dimethylacetamide. google.com The reaction is often conducted at low temperatures, such as -5°C, to control reactivity and minimize side reactions. google.com

Considerable effort has been directed towards optimizing the synthesis of Cefteram Pivoxil for industrial production, focusing on several key areas:

Byproduct and Isomer Control: A significant challenge in cephalosporin chemistry is the potential for isomerization of the double bond within the dihydrothiazine ring from the biologically active Δ3 position to the inactive Δ2 position. Optimized reaction conditions, such as low temperatures during esterification, are employed to minimize the formation of the Δ3 isomer impurity, with some processes achieving levels as low as 0.03%. google.com The reaction of 7-ACA with 5-methyl tetrazole can also produce isomers, making purification and process control critical. google.com

Waste Reduction: Modern synthetic approaches, including enzymatic conversions for producing 7-ACA, are favored as they reduce process costs and have a more positive environmental impact compared to older, purely chemical methods that often involve hazardous reagents. The goal of creating simple, feasible processes is to provide a solid basis for pilot and large-scale production. researchgate.net

The following table summarizes key reaction steps and associated optimization data found in the literature.

| Iodomethyl Pivalate Synthesis | Chloromethyl Pivalate + Sodium Iodide | Ethyl Acetate, Reflux | 94% | High yield and purity (98% GC) | chemicalbook.comgoogle.com |

Mechanism of Antimicrobial Action Non Clinical Focus

Inhibition of Bacterial Cell Wall Synthesis

The bacterial cell wall is a vital structure that provides mechanical strength and maintains the shape of the bacterium, protecting it from osmotic lysis. A key component of this cell wall is peptidoglycan, a complex polymer. Cefditoren (B193786), like other beta-lactam antibiotics, targets the synthesis of this essential peptidoglycan layer. By inhibiting critical enzymes involved in peptidoglycan assembly, cefditoren compromises the structural integrity of the bacterial cell wall. This disruption is bactericidal, meaning it actively kills bacteria. patsnap.compatsnap.comontosight.ainih.govnih.govmims.comhodoodo.comdrugbank.comtoku-e.com

Interaction with Penicillin-Binding Proteins (PBPs)

The primary mechanism by which cefditoren inhibits bacterial cell wall synthesis is through its binding to penicillin-binding proteins (PBPs). PBPs are a group of enzymes, primarily located on the inner surface of the bacterial cytoplasmic membrane, that are essential for the final stages of peptidoglycan biosynthesis. These enzymes catalyze the cross-linking of peptidoglycan strands, a process that confers rigidity and strength to the bacterial cell wall. Cefditoren binds to these PBPs, thereby inactivating them and preventing their crucial enzymatic functions. patsnap.compatsnap.comontosight.ainih.govnih.govmims.comhodoodo.comdrugbank.comtoku-e.com Research indicates that cefditoren possesses a high affinity for various PBPs across different bacterial species, often exhibiting greater affinity compared to other beta-lactam antibiotics. researchgate.net

Cefditoren demonstrates varying affinities for different PBPs in various bacterial species, which contributes to its broad-spectrum activity. Studies have elucidated its binding preferences:

| Bacterial Species | Penicillin-Binding Protein (PBP) | Affinity Metric | Value | Notes |

| Streptococcus pneumoniae | PBP1A | Kd | 0.005 ± 0.004 µM | Lower than cefcapene (B134052), cefixime (B193813), and cefdinir. nih.govresearchgate.net |

| Streptococcus pneumoniae | PBP2X | Kd | 9.70 ± 8.24 µM | Lower than cefixime, higher than cefcapene and cefdinir. nih.govresearchgate.net |

| Streptococcus pneumoniae | PBP2B | Not specified | High affinity | Known major target for cephalosporins. researchgate.net |

| Haemophilus influenzae | PBP3A/B | IC50 | 0.060 ± 0.002 µM | Lowest IC50 value observed for this PBP. nih.govresearchgate.netresearchgate.net |

| Haemophilus influenzae | PBP1A | Not specified | Strong affinity | Contributes to effective antibacterial effects and low propensity for inducing resistance. nih.govresearchgate.netresearchgate.net |

| Staphylococcus aureus | PBPs 1, 2, 3 | Not specified | High affinity | Cefditoren binds to these key PBPs in S. aureus. researchgate.net |

| Escherichia coli | PBPs 1A, 1B, 3 | Not specified | High affinity | Cefditoren targets these PBPs in E. coli. researchgate.net |

By binding to and inactivating PBPs, cefditoren directly interferes with the transpeptidation reaction, which is responsible for cross-linking the peptidoglycan chains. This cross-linking is vital for creating a robust, three-dimensional meshwork that forms the bacterial cell wall. Without proper cross-linking, the peptidoglycan layer becomes weakened and is unable to withstand the internal osmotic pressure of the bacterial cell. patsnap.compatsnap.comontosight.ainih.govhodoodo.comtoku-e.com

The compromised integrity of the bacterial cell wall, resulting from the inhibition of peptidoglycan cross-linking, renders the bacterial cell susceptible to lysis. The internal turgor pressure of the bacterium, which is normally counteracted by the rigid cell wall, causes the weakened wall to rupture. Additionally, the absence of lipoteichoic acids from the cell wall, a consequence of beta-lactam exposure, can trigger uncontrolled autolytic activity, further reducing cell wall stability and leading to cell lysis and death. patsnap.compatsnap.comnih.gov

Compound List:

Cefditoren Pivoxil

Cefditoren

Antimicrobial Spectrum and Efficacy in Vitro Preclinical Studies

Broad-Spectrum Activity Against Gram-Positive and Gram-Negative Bacteria

2-CefteraM Pivoxil exhibits broad-spectrum activity, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria toku-e.compatsnap.comontosight.aipatsnap.comselleckchem.com. This characteristic makes it a versatile agent in combating a range of bacterial infections. Its mechanism of action involves binding to penicillin-binding proteins (PBPs) within the bacterial cell wall, thereby disrupting peptidoglycan synthesis and leading to bacterial lysis patsnap.comontosight.ai. Like many third-generation cephalosporins, cefteram (B193863) is noted for its primary activity against Gram-negative bacteria, particularly those implicated in infections such as meningitis and gonorrhea, while also retaining activity against Gram-positive bacteria toku-e.com.

Specificity Against Key Bacterial Pathogens

Preclinical in vitro studies have characterized the activity of this compound against a variety of clinically significant bacterial pathogens.

Gram-Positive Pathogens: Studies have indicated that this compound demonstrates considerable activity against key Gram-positive organisms. Its Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus were found to be in the range of 0.78 to 12.5 µg/ml, with a peak value of 3.13 µg/ml, which were comparable to those observed for cephalexin (B21000) (CEX) and cefaclor (B193732) (CCL) nih.gov. Against Streptococcus pyogenes, the MICs were very low, less than or equal to 0.025 µg/ml, similar to the activity of ampicillin (B1664943) (ABPC) nih.gov. Furthermore, comparative studies suggest that this compound was approximately 2 to 3 times more effective than cefaclor or cephalexin against these Gram-positive cocci nih.gov.

Gram-Negative Pathogens: The compound shows significant efficacy against various Gram-negative bacteria. For instance, MIC values for Escherichia coli ranged from 0.25 to 4 µg/ml toku-e.com. Comparative studies have shown that this compound's activity against Gram-negative rods was superior to that of cefaclor and cephalexin nih.gov. It has demonstrated activity against Haemophilus influenzae, Haemophilus parainfluenzae, and Branhamella catarrhalis nih.gov. While specific data for Klebsiella, Serratia, Indole-Positive Proteus, and Enterobacter are less detailed in the reviewed literature, its general profile as a third-generation cephalosporin (B10832234) suggests activity against many Enterobacteriaceae toku-e.com. Activity against Pseudomonas aeruginosa has not been prominently reported, and some related cephalosporins show limited or no activity against this pathogen nih.gov.

Other Pathogens: Helicobacter pylori has also been a target of in vitro studies, with reported MICs for cefteram ranging from 0.1 to 12.5 µg/ml toku-e.com. The compound is also recognized for its activity against Neisseria gonorrhoeae toku-e.com.

Minimum Inhibitory Concentration (MIC) Determinations

MIC determinations provide quantitative data on the susceptibility of bacteria to an antibiotic. For E. coli, MICs for cefteram were reported between 0.25 and 4 µg/ml toku-e.com. Against H. pylori, MICs ranged from 0.1 to 12.5 µg/ml toku-e.com. Studies comparing cefteram (CFTM) against clinical isolates showed MICs for S. aureus between 0.78 and 12.5 µg/ml (peak 3.13 µg/ml), and for S. pyogenes at ≤0.025 µg/ml nih.gov.

Comparative in vitro studies have highlighted the relative efficacy of this compound against other beta-lactam antibiotics. In comparisons with cefaclor (CCL) and cephalexin (CEX), cefteram (CFTM) demonstrated superior activity against Gram-negative bacteria and was equivalent against Gram-positive cocci when compared to ampicillin (ABPC) nih.gov. Specifically, CFTM was found to be 2 to 3 times more effective than cefaclor or cephalexin against S. aureus and S. pyogenes nih.gov. In broader comparisons, the efficacy of a related carbapenem, CS-834 (active metabolite R-95867), was noted to be superior to cefteram pivoxil against pathogens including Staphylococcus aureus, penicillin-resistant Streptococcus pneumoniae, and Escherichia coli nih.gov.

Time-Kill Studies and Bactericidal Activity

Information regarding time-kill studies and bactericidal activity for this compound is primarily derived from comparative analyses. While direct time-kill curves for the compound are not extensively detailed, comparative studies suggest that other agents, such as BMY-28100, exhibited more potent bactericidal activity than cefteram asm.org. This implies that cefteram possesses bactericidal properties, though potentially less pronounced than some other antibiotics evaluated in specific contexts.

Activity Against Anaerobic Bacterial Strains

The activity of this compound against anaerobic bacteria is less extensively documented. However, comparative studies indicate that while some related compounds showed broad-spectrum activity including against anaerobes, their efficacy was superior to that of cefteram pivoxil in certain instances nih.gov. This suggests that this compound may possess some activity against anaerobic strains, though its potency relative to other agents in this category is not definitively established.

Bacterial Resistance Mechanisms and Strategies

Overview of Acquired and Intrinsic Resistance Mechanisms

Bacteria have evolved a diverse array of mechanisms to counteract the effects of antibiotics. These can be broadly classified into four main categories: limiting drug uptake, modifying drug targets, inactivating the drug, and active drug efflux frontiersin.orgaimspress.comnih.govmdpi.comresearchgate.netmdpi.com.

Limiting Drug Uptake

One fundamental strategy bacteria employ to resist antibiotics is by restricting their entry into the cell frontiersin.orgnih.govmdpi.com. Gram-negative bacteria possess an outer membrane, characterized by lipopolysaccharides (LPS) and porin proteins, which acts as a significant permeability barrier to various molecules, including antibiotics nih.govmdpi.com. This barrier inherently limits the access of certain drugs to their intracellular targets. Resistance can be acquired through alterations in these outer membrane components, such as a decrease in the number of porin channels or mutations that change the selectivity of existing porins, thereby hindering the passage of hydrophilic antibiotics like beta-lactams nih.govmdpi.com. Gram-positive bacteria, lacking an outer membrane, generally have fewer mechanisms related to restricting drug uptake nih.govmdpi.com.

Modification of Drug Targets

Antibiotics typically exert their effects by binding to specific molecular targets within bacterial cells. Resistance can arise when bacteria modify these targets, rendering them less susceptible to the antibiotic's action frontiersin.orgmdpi.comnih.govmdpi.commdpi.comwikipedia.orglumenlearning.commdpi.comreactgroup.orginfectionsinsurgery.org. For 2-CefteraM Pivoxil, the primary targets are Penicillin-Binding Proteins (PBPs), which are crucial enzymes involved in the synthesis and cross-linking of the bacterial cell wall peptidoglycan layer patsnap.comtoku-e.compatsnap.com. Bacteria can acquire resistance by altering the structure of their PBPs, often through spontaneous mutations in the genes encoding these proteins. These alterations can reduce the affinity of the PBP for beta-lactam antibiotics like Cefteram (B193863), preventing effective binding and subsequent inhibition of cell wall synthesis frontiersin.orgwikipedia.orgreactgroup.orginfectionsinsurgery.org.

Active Drug Efflux Systems

Active efflux systems are protein transporters embedded in the bacterial cell membrane that actively pump out a variety of substances, including antibiotics, from the cell frontiersin.orgaimspress.comnih.govmdpi.comresearchgate.netmdpi.comlumenlearning.commdpi.comreactgroup.orginfectionsinsurgery.orgscielo.brnih.govwikipedia.orgnih.gov. These "efflux pumps" can confer resistance to a single drug or, more commonly, to a broad spectrum of antimicrobial agents (multidrug resistance) frontiersin.orgnih.govwikipedia.orgnih.gov. The energy required for this process is typically derived from ATP hydrolysis or proton motive force scielo.brnih.govwikipedia.org. The presence or overexpression of these pumps can significantly reduce the intracellular concentration of this compound, preventing it from reaching levels sufficient to inhibit PBPs frontiersin.orgreactgroup.orgnih.gov. These systems are found in both Gram-positive and Gram-negative bacteria, but are particularly prevalent and diverse in Gram-negative pathogens frontiersin.orgscielo.brwikipedia.orgnih.gov.

Global Cellular Adaptive Processes

Beyond specific enzymatic inactivation or target modification, bacteria can also employ broader cellular adaptive processes that contribute to resistance. These can include the formation of biofilms, which create a protective matrix shielding bacteria from antibiotics and host immune responses frontiersin.org. Additionally, bacteria can adapt through changes in gene expression, such as the upregulation of efflux pump activity in response to environmental signals or mutations in regulatory genes reactgroup.orgnih.gov. Such adaptive responses can lead to a general increase in tolerance or outright resistance to various antimicrobial agents, including cephalosporins.

Role of Beta-Lactamase Enzymes

Beta-lactamase enzymes represent a major and highly effective mechanism of resistance against beta-lactam antibiotics, including cephalosporins like Cefteram patsnap.comfrontiersin.orgmdpi.comnih.govresearchgate.netmdpi.comlumenlearning.comreactgroup.orgmsdmanuals.comnih.govwikipedia.org. These bacterial enzymes hydrolyze the critical beta-lactam ring structure of the antibiotic, thereby inactivating it and rendering it unable to bind to its target PBPs mdpi.comlumenlearning.commsdmanuals.comnih.govwikipedia.orgnih.gov. The production of beta-lactamases is a significant challenge, as these enzymes are widespread and can be encoded on mobile genetic elements like plasmids, facilitating their rapid dissemination among bacterial populations mdpi.commsdmanuals.com.

Stability of Cefteram to Hydrolysis by Beta-Lactamases (e.g., Class A, C)

The stability of a beta-lactam antibiotic against hydrolysis by beta-lactamases is a key determinant of its efficacy nih.gov. While many bacteria produce beta-lactamases that can inactivate cephalosporins, specific structural modifications in antibiotic design can confer resistance to enzymatic degradation wikipedia.orgnih.gov. Research indicates that Cefteram exhibits a degree of stability against certain classes of beta-lactamases.

Table 1: Cefteram Stability Against Beta-Lactamase Classes

| Beta-Lactamase Class | Stability Status |

| Class A | Resisted |

| Class C | Resisted |

Data derived from studies on Cefteram's resistance to hydrolysis by prevalent beta-lactamases googleapis.com.

This inherent resistance to hydrolysis by Class A and Class C beta-lactamases contributes to Cefteram's effectiveness against a range of bacteria that produce these enzymes. However, the emergence of novel or extended-spectrum beta-lactamases can still pose a significant challenge to the activity of cephalosporins.

Compound List:

this compound

Cefteram

Extended-Spectrum Beta-Lactamases (ESBLs)

Extended-spectrum beta-lactamases (ESBLs) are a significant class of enzymes produced by bacteria that confer resistance to a wide range of beta-lactam antibiotics, including many cephalosporins. ESBLs hydrolyze the beta-lactam ring of these antibiotics, rendering them inactive. While Cefixime (B193813) is considered relatively stable against some beta-lactamases compared to earlier generations of cephalosporins, it can be hydrolyzed by ESBLs, leading to reduced susceptibility or resistance in producing strains. Studies have shown varying levels of activity of Cefixime against ESBL-producing Escherichia coli and Klebsiella pneumoniae, with many strains exhibiting resistance.

Plasmid-Encoded Beta-Lactamases

Beyond ESBLs, other plasmid-encoded beta-lactamases, such as AmpC beta-lactamases and carbapenemases, can also contribute to cephalosporin (B10832234) resistance. Overexpression of chromosomal AmpC beta-lactamases, often mediated by plasmid acquisition or regulatory mutations, can confer resistance to Cefixime. Similarly, the emergence of carbapenemases, which hydrolyze carbapenems and often cephalosporins, represents a critical threat to the efficacy of many beta-lactam antibiotics, including Cefixime. The presence of these enzymes on mobile genetic elements like plasmids facilitates rapid dissemination of resistance within bacterial populations.

Genetic Basis of Resistance

The genetic underpinnings of bacterial resistance to Cefixime Pivoxil are multifaceted, primarily involving alterations in the bacterial cell wall synthesis machinery or the acquisition of enzymes that degrade the antibiotic.

Resistance can arise from mutations within genes encoding target enzymes or resistance-conferring enzymes. For instance, modifications in the genes coding for Penicillin-Binding Proteins (PBPs) can alter the binding affinity of Cefixime, reducing its inhibitory effect on cell wall synthesis. Furthermore, mutations that lead to the overexpression or altered regulation of beta-lactamase genes (e.g., bla genes) can significantly increase the intracellular concentration of these enzymes, overwhelming the antibiotic.

Horizontal Gene Transfer (HGT) is a primary driver for the rapid spread of antibiotic resistance genes. Resistance mechanisms, particularly those encoding beta-lactamases, are frequently located on mobile genetic elements such as plasmids, transposons, and integrons. These elements can be transferred between bacteria through processes like conjugation, transformation, and transduction. This allows bacteria that were previously susceptible to Cefixime Pivoxil to acquire resistance genes, leading to the rapid emergence of multidrug-resistant strains. For example, the dissemination of plasmids carrying ESBL genes has led to widespread resistance to third-generation cephalosporins like Cefixime.

Research into Overcoming Resistance

Ongoing research focuses on strategies to counteract bacterial resistance mechanisms and restore the efficacy of antibiotics like Cefixime Pivoxil.

One of the most successful strategies to overcome beta-lactamase-mediated resistance is the combination of beta-lactam antibiotics with beta-lactamase inhibitors. These inhibitors, such as clavulanic acid, sulbactam, and tazobactam, bind to and inactivate beta-lactamase enzymes, thereby protecting the co-administered beta-lactam antibiotic from degradation. While Cefixime itself is not commonly formulated with a beta-lactamase inhibitor in a fixed-dose combination product, research into novel inhibitor combinations or the development of Cefixime derivatives with enhanced beta-lactamase stability continues. The principle remains that by neutralizing the resistance enzymes, the active antibiotic can reach its target and exert its bactericidal effect.

Novel Prodrug Designs for Targeted Delivery to Infection Sites

Prodrug strategies represent a sophisticated approach in pharmaceutical development aimed at enhancing drug efficacy and safety by enabling targeted delivery to specific sites of action within the body fiveable.memdpi.comrutgers.edunih.gov. This methodology is particularly relevant in combating bacterial infections, where achieving adequate drug concentrations at the infection locus while minimizing systemic exposure to healthy tissues and commensal microbiota is crucial for overcoming resistance and reducing side effects fiveable.menih.govotago.ac.nz. Targeted prodrugs are designed to remain in an inactive state until they reach the intended site of infection, where they are then converted into their active form through specific biochemical or environmental triggers fiveable.meijnrd.org.

Cefixime Pivoxil: A Prodrug for Enhanced Oral Delivery

Strategies for Targeted Delivery to Infection Sites

While the pivoxil ester in cefixime pivoxil primarily facilitates oral absorption, the broader principles of prodrug design can be applied to achieve more targeted delivery to infection sites. These strategies aim to leverage the unique characteristics of infection environments or specific microbial mechanisms:

Enzymatic Activation at Infection Sites: Prodrugs can be engineered to be selectively activated by enzymes that are either overexpressed at infection sites or produced by specific pathogenic bacteria fiveable.meotago.ac.nzijnrd.orgencyclopedia.pubmdpi.com. For instance, some cephalosporin prodrugs have been developed to be activated by β-lactamases, enzymes commonly found in resistant bacteria, thereby directing the active antibiotic specifically to these resistant pathogens encyclopedia.pubmdpi.com. While specific research detailing cefixime pivoxil's activation by infection-site-specific enzymes is limited in the provided literature, this represents a key avenue for novel prodrug design fiveable.meotago.ac.nzijnrd.org.

Enhanced Tissue and Biofilm Penetration: Infection sites, particularly those involving biofilms, often present physical barriers that impede antibiotic penetration dntb.gov.uasemanticscholar.orgnih.govmdpi.com. Prodrug modifications can alter lipophilicity or employ specific carrier systems to improve the drug's ability to cross these barriers and reach higher concentrations within the infected tissue or biofilm matrix. Other cephalosporin prodrugs, such as cefditoren (B193786) pivoxil and cefuroxime (B34974) axetil, have demonstrated good penetration into various tissues like bronchopulmonary, tonsillar, and bronchial mucosa researchgate.netresearchgate.net. This capacity for enhanced tissue penetration is a critical aspect of targeted delivery that could be explored for cefixime prodrugs to improve efficacy against localized infections.

Exploiting Cefixime's Pharmacokinetic Profile: Compared to some ester prodrug cephalosporins, cefixime itself exhibits a longer plasma half-life and higher area under the curve (AUC), though with lower urinary recovery, suggesting higher non-renal clearance nih.gov. Prodrug strategies could potentially modulate these parameters further to optimize drug exposure at infection sites.

Research Findings and Data

The development of prodrugs for targeted delivery is an active area of research, with studies focusing on enhancing drug distribution and site-specific activation. While specific data on Cefixime Pivoxil's targeted delivery to infection sites beyond oral absorption is not extensively detailed in the provided snippets, findings from related cephalosporin prodrugs highlight the potential of such strategies.

Table 1: Tissue Penetration of Selected Cephalosporin Prodrugs

| Prodrug | Tissue/Fluid Type | Mean Peak Concentration | Penetration (%) | Source |

| Cefditoren Pivoxil | Bronchopulmonary/Tonsil | Not specified | 35-90% | researchgate.net |

| Cefuroxime Axetil | Tonsil/Sinus/Bronchial | 1.4-3.8 mg/kg | 35-90% | researchgate.net |

| Ceftibuten | Inflammatory Fluid | 9.2 µg/mL | 113.4% | asm.org |

Note: Data for Cefditoren Pivoxil tissue penetration is qualitative in source researchgate.net, stating it penetrates rapidly. Cefuroxime Axetil data is also qualitative regarding percentage but provides concentration ranges.

Stability, Degradation Pathways, and Impurity Profiling

Forced Degradation Studies (ICH Guidelines)

Forced degradation studies subject the drug substance or product to stress conditions that are more severe than those encountered during normal storage. This helps in identifying potential degradation pathways and developing stability-indicating analytical methods.

Cefixime (B193813) Pivoxil, like other cephalosporins, is susceptible to hydrolysis, particularly under acidic and alkaline conditions.

Alkaline Conditions: Cefixime exhibits significant susceptibility to alkaline hydrolysis. Studies indicate rapid degradation in alkaline environments. For instance, Cefixime was observed to degrade by over 98% within 30 minutes when exposed to 0.1 N NaOH at 80°C researchgate.netderpharmachemica.com. In 0.01 N NaOH at 80°C, approximately 60% degradation was noted after 8 hours researchgate.netderpharmachemica.com. Degradation in 0.1 M NaOH at 80°C for 4 hours led to total degradation ijpsonline.comnih.gov. Even at 25°C, degradation profiles in 0.1 N NaOH showed significant degradation over time researchgate.net. The drug's degradation rate is notably faster under alkaline conditions compared to acidic ones ijpsonline.com.

Acidic Conditions: While still susceptible, Cefixime degrades more slowly under acidic conditions compared to alkaline conditions. Exposure to 0.01 M HCl at 80°C resulted in approximately 25% degradation within 2.5 hours ijpsonline.comnih.gov. Complete degradation was observed when heated with 0.1 M HCl at 80°C for 7 hours ijpsonline.comnih.gov. In 0.1 N HCl at 80°C for 7 hours, about 50% degradation was reported researchgate.netderpharmachemica.com. Hydrolysis rates are very slow at pH 4-7 but increase at lower pH values nih.gov.

Neutral Conditions: Hydrolysis of Cefixime is reported to be very slow at neutral pH (pH 4-7) nih.gov. However, Cefixime Pivoxil has been shown to be susceptible to degradation under neutral hydrolytic conditions ijpsonline.comnih.govnih.gov.

Table 1: Hydrolytic Degradation of Cefixime under Various pH Conditions

| Condition | Concentration/pH | Temperature | Time | Approximate Degradation | Reference(s) |

| Alkaline (NaOH) | 0.1 N | 80°C | 30 min | >98% | researchgate.netderpharmachemica.com |

| Alkaline (NaOH) | 0.01 N | 80°C | 8 h | >60% | researchgate.netderpharmachemica.com |

| Alkaline (NaOH) | 0.1 M | 80°C | 4 h | Total | ijpsonline.comnih.gov |

| Alkaline (NaOH) | 0.01 M | 80°C | 1 h | ~25% | ijpsonline.comnih.gov |

| Acidic (HCl) | 0.01 M | 80°C | 2.5 h | ~25% | ijpsonline.comnih.gov |

| Acidic (HCl) | 0.1 M | 80°C | 7 h | Total | ijpsonline.comnih.gov |

| Acidic (HCl) | 0.1 N | 80°C | 7 h | ~50% | researchgate.netderpharmachemica.com |

| Neutral | pH 4-7 | 25°C | - | Very slow | nih.gov |

Cefixime is highly susceptible to oxidative degradation. Exposure to oxidizing agents like hydrogen peroxide leads to rapid degradation. For instance, 25% of Cefixime degraded within 3.5 hours when exposed to 1% H₂O₂ at 25°C ijpsonline.comnih.gov. Studies using 3% H₂O₂ at room temperature for 1 hour indicated a 10-20% degradation of Cefixime ijpsonline.com. Cefditoren (B193786) pivoxil also shows increased sensitivity towards oxidation researchgate.net.

Table 2: Oxidative Degradation of Cefixime

| Oxidizing Agent | Concentration | Temperature | Time | Approximate Degradation | Reference(s) |

| H₂O₂ | 1% | 25°C | 3.5 h | ~25% | ijpsonline.comnih.gov |

| H₂O₂ | 3% | Room Temp. | 1 h | 10-20% | ijpsonline.com |

Information on the photolytic stability of Cefixime Pivoxil is mixed. Some studies suggest that Cefixime is stable under photolytic conditions ijpsonline.comnih.govnih.gov, with Cefuroxime (B34974) also showing stability wisdomlib.org. However, other research indicates that Cefixime may not be photostable, with additional peaks appearing after 24 hours of UV light exposure scielo.br. Cefditoren pivoxil is generally reported as stable under photolytic stress conditions ijpsonline.comnih.govnih.gov.

The thermal stability of Cefixime Pivoxil is a significant factor, as elevated temperatures can accelerate degradation. Slight heating can expedite the degradation process, with total degradation observed after just 10 minutes of heating at 80°C ijpsonline.comnih.gov. Studies have shown that Cefixime trihydrate is susceptible to thermal degradation researchgate.net, and an increase in temperature can lead to the formation of degradation products scispace.com. It is recommended that Cefixime and clavulanic acid suspensions be stored below room temperature to mitigate temperature-induced degradation ijamtes.org. Cefditoren pivoxil, in contrast, is generally reported as stable under thermal stress conditions ijpsonline.comnih.govnih.gov.

Table 3: Thermal Degradation of Cefixime

| Condition | Temperature | Time | Observation | Reference(s) |

| Heating | 80°C | 10 min | Total degradation observed | ijpsonline.comnih.gov |

| Thermal | Increased | - | Formation of degradation products (Impurities D and B) | scispace.com |

| Storage | Increased | - | Affected; store below room temperature (for suspension) | ijamtes.org |

Identification and Characterization of Degradation Products

The degradation of Cefixime Pivoxil can lead to the formation of various products, primarily resulting from the opening of the beta-lactam ring, a common characteristic of cephalosporin (B10832234) degradation ijpsonline.com. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Reversed-Phase HPLC (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/TOF) are employed to separate, identify, and characterize these degradation products researchgate.netijpsonline.comnih.govnih.govscielo.brscispace.comresearchgate.net.

Studies have identified several types of degradation products for Cefixime under different stress conditions:

Acidic Conditions: Three lactones formed via intramolecular cyclization between the 2-carboxyl and 3-vinyl groups have been identified nih.gov.

Neutral Conditions: An aldehyde derivative involving a 7-acyl moiety has been reported nih.gov.

Alkaline Conditions: A beta-lactam ring-opened product and a 7-epimer have been observed nih.gov.

Thermal Stress: Impurities labeled A, C, and E were present in both fresh and thermally stressed samples of Cefixime. Impurities D and B were identified as the main degradation products that appeared upon temperature increase scispace.com.

While specific structural elucidations of all unknown degradants for Cefixime Pivoxil are not exhaustively detailed in the provided snippets, the general pathways involve the cleavage of the beta-lactam ring and subsequent reactions leading to various structural modifications. For Cefditoren Pivoxil, degradation products DP-I and DP-II have been identified under hydrolytic stress nih.gov, and their structures have been proposed based on LC-MS/TOF data nih.govnih.govresearchgate.net. Further detailed structural characterization of Cefixime Pivoxil's degradation products would typically involve advanced spectroscopic techniques like NMR in conjunction with mass spectrometry.

Analytical Methods and Research Applications

Quantitative Estimation Techniques

Accurate quantitative estimation of Cefditoren (B193786) pivoxil is essential for pharmaceutical analysis, pharmacokinetic studies, and quality assurance. Several techniques have been employed, with High-Performance Liquid Chromatography (HPLC) being a predominant method.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC methods are widely utilized for the determination of Cefditoren pivoxil in both bulk drug substances and pharmaceutical formulations. These methods are valued for their sensitivity, specificity, and ability to separate the analyte from potential impurities and degradation products.

Various RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography) methods have been reported, employing different stationary phases, mobile phases, and detection wavelengths to optimize separation and sensitivity.

Table 1: Common HPLC Parameters for Cefditoren Pivoxil Analysis

| Parameter | Method 1 itmedicalteam.pl | Method 2 nih.gov | Method 3 researchgate.net | Method 4 rjptonline.org | Method 5 ijddr.in | Method 6 sciforschenonline.org | Method 7 e-journals.in | Method 8 researchgate.net |

| Column | C18 Nucleosil (150 x 4.6 mm, 5 µm) | C-18 (250 mm×4.6 mm i.d., 5 μm) | C-18 (e.g., Phenomenex Luna C18) | Phenomenex Luna C18 (150 mm ×4.6 mm, 5 µm) | C18 Nucleosil (150 x 4.6 mm i.d, 5 μm) | Eclipse plus® RP C-18 (100 mm l × 4.6 mm i.d, 3.5 µm) | Zorbax SB-C18 (150 mm × 4.6 mm i.d., 3.5 µm) | Nucleosil 100-5 C18 (250mm×4.6mm i.d.,5mm) |

| Mobile Phase | Phosphate buffer (pH 3.0): Acetonitrile (B52724): Methanol (50:25:25 v/v) | Acetonitrile and water (50:50, v/v) | Phosphate buffer (pH 8.0): Acetonitrile (40:60, v/v) | Acetonitrile: Water (50: 50, v/v), pH adjusted to 3.5 | Phosphate buffer (pH 3.0): Acetonitrile: Methanol (50:25:25 v/v) | Acetate (B1210297) buffer 0.035M, pH 4.5 / Methanol (45:55 v/v) | Acetonitrile and water (50:50, v/v) | Water: Methanol (20:80), pH 6.0 (with 10% H₃PO₄) |

| Flow Rate | 1.0 ml/min | 1.2 mL/min | 1.0 mL min-1 | 1.0 mL/min | 1.0 ml/min | 1.5 mL·min-1 | 1.0 mL/min | 1.0 ml/min |

| Detection Wavelength | 230 nm (UV-PDA) | 218 nm | 220 nm (UV) | 230 nm (PDA) | 230 nm (UV-PDA) | 225 nm | 210 nm | 256 nm |

| Retention Time (Rt) | 4.2 min | Not specified | Not specified | Not specified | 4.2 min | Not specified | Not specified | 3.65 min |

Ultra-Performance Liquid Chromatography (UPLC) has also been employed as a faster and more efficient alternative to HPLC. japsonline.comjapsonline.com

Method Development and Validation for Cefditoren and its Prodrug

The development and validation of analytical methods for Cefditoren pivoxil are critical to ensure their reliability and suitability for intended applications, adhering to international guidelines such as those from the International Council for Harmonisation (ICH). itmedicalteam.plnih.govresearchgate.netijddr.ine-journals.inresearchgate.netresearchgate.netmdpi.com

Key validation parameters include:

Specificity : Ensuring the method can accurately measure Cefditoren pivoxil in the presence of impurities, degradation products, or excipients. Stability-indicating methods are designed to achieve this by separating the analyte from stress-induced degradants. nih.govresearchgate.netrjptonline.orgsciforschenonline.orge-journals.inresearchgate.netresearchgate.netresearchgate.net Cefditoren pivoxil has shown sensitivity to alkaline and oxidative conditions, necessitating robust methods for its analysis. nih.govresearchgate.nete-journals.inresearchgate.netjapsonline.com

Linearity : The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. Linearity is typically established over concentration ranges such as 1.0–250 μg/mL or 40–360 μg/mL, with correlation coefficients (R²) often exceeding 0.999. itmedicalteam.plnih.govijddr.in

Accuracy : Assessed through recovery studies, typically yielding high recovery percentages (e.g., 98.77-101.29%). akjournals.comrjptonline.orgijddr.inresearchgate.net

Precision : Evaluated by measuring the variability of results from multiple analyses of the same sample. This includes intra-day and inter-day precision, with relative standard deviation (%RSD) values generally reported as less than 1% or 2%. itmedicalteam.plnih.govsciforschenonline.orgijrap.net

Limit of Detection (LOD) and Limit of Quantification (LOQ) : These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. Reported LOD values can be as low as 0.0241 μg/mL, and LOQ values around 0.0792 μg/mL for HPLC methods. e-journals.in Electrochemical methods have demonstrated even lower detection limits in the nanomolar range. mdpi.com

Other quantitative techniques include spectrophotometric methods, which utilize UV absorption or the formation of colored complexes with reagents like p-chloranilic acid (p-CA), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), MBTH, or Folin-Ciocalteau reagent. akjournals.comresearchgate.nettsijournals.com Electrochemical assays have also been developed for sensitive detection. mdpi.com

Table 2: Summary of Method Validation Parameters for Cefditoren Pivoxil

| Parameter | Method itmedicalteam.pl | Method nih.gov | Method researchgate.net | Method rjptonline.org | Method ijddr.in | Method sciforschenonline.org | Method e-journals.in | Method mdpi.com (Electrochemical) |

| Linearity Range | 40 - 360 µg/ml | 1.0–250 μg/mL | 0.1-200 μg/mL | 20–120 µg/ml | 40 - 360 µg/ml | Not specified | 0.1–200 μg/mL | 0.2 µM to 10 µM |

| Correlation Coeff. | 0.9999 | R²=0.999 | R² = 0.9998 | Not specified | 0.9999 | Not specified | R² = 0.9994 | Not specified |

| Accuracy (% Recovery) | 99.21% | Not specified | Not specified | 98.77-101.29% | 99.21% | Not specified | Not specified | Not specified |

| Precision (% RSD) | < 1% | < 0.5% | Not specified | Not specified | < 1% | 0.44% (Inter-day) | Not specified | Not specified |

| LOD | Not specified | 0.2093 μg/mL | Not specified | Not specified | 0.2093 μg/mL | Not specified | 0.0241 μg/mL | 1.65 nM |

| LOQ | Not specified | 0.6351 μg/mL | Not specified | Not specified | 0.6351 μg/mL | Not specified | 0.0792 μg/mL | 5.50 nM |

Reference Standards and Traceability

Cefditoren pivoxil is commercially available as a high-quality analytical standard. medchemexpress.comaquigenbio.comsynzeal.comaxios-research.comchemwhat.com These reference standards are indispensable for analytical method development, validation, and routine quality control (QC) applications, including those for Abbreviated New Drug Applications (ANDA) and commercial production. aquigenbio.comsynzeal.comaxios-research.comchemwhat.com Suppliers often provide comprehensive characterization data for these standards, ensuring compliance with regulatory guidelines. aquigenbio.comsynzeal.comaxios-research.comchemwhat.com Traceability to pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or European Pharmacopoeia (EP), can be provided where feasible, ensuring a critical link for regulatory acceptance. aquigenbio.comsynzeal.comaxios-research.comchemwhat.com Impurities of Cefditoren pivoxil are also synthesized and characterized as reference standards to aid in the development of impurity profiling methods. chemwhat.comsynzeal.com

Research Applications Beyond Direct Antimicrobial Activity

While Cefditoren pivoxil's primary role is as an antibiotic, its utility extends to various research applications that explore its chemical properties, analytical characterization, and formulation development.

Use in Cell and Plant Biology Research

Direct applications of Cefditoren pivoxil as a tool in cell or plant biology research, independent of its antimicrobial effects, are not extensively detailed in the provided literature. However, the broader fields of cell biology and plant biology are recognized research domains where biochemicals and analytical standards are utilized. toku-e.comcvmh.fr Research into its formulation, such as the development of liposomal delivery systems for controlled release, represents an application in pharmaceutical sciences that supports its therapeutic delivery rather than a direct study of its antimicrobial action. nih.gov

Applications in Microbiology and Virology Research

Searches for the chemical compound "2-CefteraM Pivoxil" in the context of its potential use in stem cell therapy and cancer research as a research tool did not yield any relevant scientific findings or data. The specific compound name "this compound" does not appear to be documented in scientific literature for these particular research applications, nor are there established research findings or data tables available for its use in these fields. Consequently, it is not possible to generate the requested article content, including detailed research findings and data tables, for section 7.3.3.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 2-CefteraM Pivoxil in pharmaceutical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) with photodiode array (PDA) detection is widely validated for this purpose. Key parameters include:

- Column : Sunfire C18 (150 × 4.6 mm; 5 µm).

- Mobile phase : Methanol-water (62:38, v/v).

- Detection wavelength : 240 nm.

- Linearity : Demonstrated in the range of 10–400 µg/mL with R² > 0.998.

- Recovery : 98–102% with relative standard deviation (RSD) < 2% .

- Experimental Design Tip : Use software like Design Expert 12 for method optimization to balance sensitivity and specificity.

Q. What pharmacokinetic properties of this compound are critical for dosing in urinary tract infections (UTIs)?

- Methodological Answer : Approximately 30% of the drug is excreted unchanged in urine, achieving concentrations exceeding the MIC (minimum inhibitory concentration) for common uropathogens. Key parameters include:

- Urinary concentration : >30 µg/mL after a 100 mg dose.

- Half-life : ~1.4 hours, supporting thrice-daily dosing.

- Data Interpretation : Monitor urinary pH and renal function, as these can alter excretion efficiency .

Advanced Research Questions

Q. How does this compound retain efficacy against fluoroquinolone-resistant and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli?

- Methodological Answer :

- Mechanistic Insight : High urinary concentrations (~30× MIC) overcome resistance mechanisms. For ESBL-producing strains, efficacy correlates with local drug concentration surpassing MIC thresholds despite in vitro resistance markers.

- Data Contradiction Analysis : While some studies report ESBL resistance, clinical trials show 85.7% microbiological cure rates for ESBL-associated UTIs, likely due to pharmacokinetic-pharmacodynamic (PK/PD) mismatches in vitro vs. in vivo conditions .

- Experimental Validation : Use murine infection models to compare in vitro MICs with in vivo efficacy under simulated urinary concentrations.

Q. What experimental designs optimize comparisons between short-course (3-day) and extended (7-day) this compound regimens for uncomplicated cystitis?

- Methodological Answer :

- Multicenter Randomized Trials : Use non-inferiority designs with endpoints like microbiological cure (5–9 days post-treatment) and clinical recurrence (28-day follow-up).

- Sample Size Calculation : Assume 80% power to detect a 10% difference in cure rates (e.g., 82.5% vs. 90.2% in prior studies) .

- Bias Mitigation : Stratify randomization by pathogen susceptibility profiles (e.g., fluoroquinolone resistance status).

Q. How can researchers resolve discrepancies in reported efficacy of this compound against multidrug-resistant Gram-negative pathogens?

- Methodological Answer :

- Data Harmonization : Standardize susceptibility testing protocols (e.g., CLSI vs. EUCAST guidelines) and account for PK/PD disparities.

- Meta-Analysis Framework : Pool data from trials with consistent endpoints (e.g., microbiological eradication at 7 days) and adjust for covariates like renal function and dosing intervals .

- Case Study : A 2023 trial demonstrated 80% efficacy against fluoroquinolone-resistant E. coli despite in vitro resistance, highlighting the need for context-specific breakpoints .

Methodological Guidance

Q. What statistical approaches are robust for analyzing non-inferiority in this compound clinical trials?

- Answer :

- Primary Analysis : Use per-protocol (PP) and modified intention-to-treat (mITT) populations to assess robustness.

- Margin Selection : Define non-inferiority margins based on historical placebo-adjusted cure rates (e.g., Δ ≤ 10%).

- Subgroup Analysis : Stratify by resistance markers (e.g., ESBL production) to identify efficacy modifiers .

Q. How to validate computational models predicting this compound efficacy in novel bacterial strains?

- Answer :

- In Silico-Experimental Integration : Combine molecular docking (e.g., binding affinity to penicillin-binding proteins) with time-kill assays.

- PubChem Tools : Use PubChem’s standardized services (e.g., structure clustering, similarity matrices) to compare novel strains with well-characterized pathogens .

Data Reproducibility and Ethics

Q. What protocols ensure reproducibility of HPLC quantification for this compound in multi-institutional studies?

- Answer :

- Inter-laboratory Calibration : Share reference standards and validate column batches.

- ICH Compliance : Follow Q2(R1) guidelines for linearity, precision, and accuracy .

Q. How to address ethical considerations in trials involving vulnerable populations (e.g., elderly UTI patients)?

- Answer :

- Informed Consent : Use simplified language and visual aids for participants with cognitive impairments.

- Safety Monitoring : Predefine stopping rules for adverse events (e.g., Clostridioides difficile colitis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.